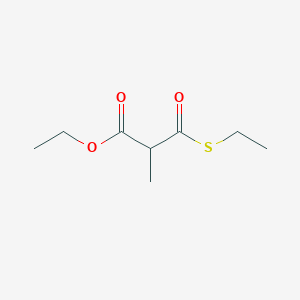
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane is an organomagnesium compound. It is derived from 9,10-dihydroanthracene, a hydrogen-donor compound, and is often used in various organic synthesis reactions. The compound is typically isolated as an adduct with tetrahydrofuran (oxolane), making it air- and water-sensitive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane can be synthesized by heating a suspension of magnesium in a tetrahydrofuran solution of 9,10-dihydroanthracene . This reaction forms an orange solid that is sensitive to air and moisture. The magnesium center in the compound is five-coordinate, occupying a C2O3 ligand sphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of magnesium with 9,10-dihydroanthracene in the presence of tetrahydrofuran. This method is scalable and can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane undergoes various types of reactions, including:
Reduction: The compound can act as a reducing agent due to the presence of the magnesium center.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Electrophiles: The compound reacts with electrophiles such as ketones, carbon dioxide, organotin chlorides, and organoaluminium chlorides.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent the decomposition of the compound.
Major Products Formed
Dihydroanthracene Derivatives: Reactions with electrophiles yield various dihydroanthracene derivatives.
Magnesium Hydride: Reaction with hydrogen releases anthracene and forms magnesium hydride.
Aplicaciones Científicas De Investigación
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to donate electrons and participate in reduction reactions. The magnesium center acts as a source of highly reactive magnesium, which facilitates various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the reduction of electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Anthracene: Similar to magnesium;9,10-dihydroanthracene-9,10-diide;oxolane, magnesium anthracene is an organomagnesium compound that is also isolated as an adduct with tetrahydrofuran.
9,10-Dihydroanthracene: This compound is a precursor to this compound and shares similar hydrogen-donor properties.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. The presence of the magnesium center and its coordination with tetrahydrofuran make it a versatile reagent in organic synthesis.
Propiedades
| 86901-19-1 | |
Fórmula molecular |
C26H34MgO3 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
magnesium;9,10-dihydroanthracene-9,10-diide;oxolane |
InChI |
InChI=1S/C14H10.3C4H8O.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;3*1-2-4-5-3-1;/h1-10H;3*1-4H2;/q-2;;;;+2 |
Clave InChI |
RMRCTPUHRJOPNE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC1.C1CCOC1.C1CCOC1.[CH-]1C2=CC=CC=C2[CH-]C3=CC=CC=C31.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)




